Chromium trihydroxide, also known as trivalent chromium [Cr(III)], has been a subject of interest due to its various applications and effects on biological systems. While it was once considered an essential trace element, recent studies have shifted the perspective, suggesting that Cr(III) is pharmacologically active rather than essential4. The interest in chromium's biological role, particularly in glucose metabolism, dates back to the 1950s with the discovery of a glucose tolerance factor in brewer's yeast, later suggested to be a biologically active form of trivalent chromium6. Despite its non-essential status, Cr(III) continues to be used in dietary supplements and has been studied for its potential benefits in insulin sensitivity and lipid metabolism46.
The pharmacological mode of action of Cr(III) is a topic of ongoing debate. It has been proposed that Cr(III) could act as a second messenger, amplifying insulin signaling due to its movement in the body in response to insulin concentration changes1. This hypothesis is supported by studies demonstrating beneficial effects on insulin sensitivity and cholesterol levels in rodent models of insulin insensitivity, including type 2 diabetes1. However, the molecular mechanisms underlying these effects have not been definitively proven. In contrast, Cr(VI) is known to intercalate DNA, while Cr(III) is thought to interfere with base pair stacking, leading to genotoxicity in vivo2. The cytotoxicity of Cr(VI) is attributed to oxidative stress, DNA damage, and altered gene expression, whereas the effects of Cr(III) are less understood and appear to be dependent on the ligand to which it is bound7.
In analytical biochemistry, the determination of chromium's oxidation state is crucial due to the differing biological effects of Cr(III) and Cr(VI). Methods using aqueous sodium carbonate-sodium hydroxide solutions have been developed to extract hexavalent chromium from various matrices while preserving its oxidation state, which is essential for evaluating chromium speciation in environmental and biological samples3.
Cr(III) has been investigated for its role in human health, particularly in the management of diabetes. Despite the lack of unequivocal evidence for its efficacy in humans, Cr(III) has been proposed as a therapeutic agent to increase insulin sensitivity and affect lipid metabolism. Clinical trials have been conducted to assess the impact of chromium supplementation on carbohydrate metabolism in patients with diabetes6.
The interactions of chromium with microorganisms and plants are significant in the context of environmental pollution. Microbial and plant variants have evolved mechanisms to tolerate high levels of chromium compounds, including biosorption, reduced accumulation, and reduction of Cr(VI) to the less toxic Cr(III). These mechanisms are being explored for bioremediation applications to mitigate chromium pollution8.
Both Cr(III) and Cr(VI) have been shown to induce genetic mutations and DNA damage, with Cr(III) having a greater effect than Cr(VI) in certain cases. The genotoxicity of Cr(III) and Cr(VI) occurs through different mechanisms, with implications for their use in industry and potential risks to human health25. Understanding these mechanisms is crucial for assessing the safety of chromium compounds and for developing strategies to minimize their adverse effects.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: